molecular formula C13H19NO2 B13575805 Dimethyl(1-{3-[(oxiran-2-yl)methoxy]phenyl}ethyl)amine

Dimethyl(1-{3-[(oxiran-2-yl)methoxy]phenyl}ethyl)amine

Cat. No.: B13575805
M. Wt: 221.29 g/mol
InChI Key: KZJLOPAOHHKABY-UHFFFAOYSA-N
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Description

Dimethyl(1-{3-[(oxiran-2-yl)methoxy]phenyl}ethyl)amine (C₁₅H₂₁NO₂, molecular weight 247.30) is a tertiary amine featuring a dimethylamino group attached to an ethyl chain that is linked to a phenyl ring substituted with an oxiran-2-yl methoxy group . The oxiran-2-yl (epoxide) moiety introduces significant chemical reactivity, particularly in ring-opening reactions, which can facilitate cross-linking or polymerization processes . This compound is structurally positioned for applications in materials science (e.g., polyionic liquid networks) and pharmaceutical intermediates due to its reactive epoxide and amine functionalities .

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

N,N-dimethyl-1-[3-(oxiran-2-ylmethoxy)phenyl]ethanamine

InChI

InChI=1S/C13H19NO2/c1-10(14(2)3)11-5-4-6-12(7-11)15-8-13-9-16-13/h4-7,10,13H,8-9H2,1-3H3

InChI Key

KZJLOPAOHHKABY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)OCC2CO2)N(C)C

Origin of Product

United States

Chemical Reactions Analysis

Dimethyl(1-{3-[(oxiran-2-yl)methoxy]phenyl}ethyl)amine undergoes various chemical reactions, including:

Scientific Research Applications

Dimethyl(1-{3-[(oxiran-2-yl)methoxy]phenyl}ethyl)amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Dimethyl(1-{3-[(oxiran-2-yl)methoxy]phenyl}ethyl)amine involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, DNA, and other cellular components. This reactivity underlies its potential biological activities, including antimicrobial and anticancer effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Reactivity/Applications Evidence ID
Dimethyl(1-{3-[(oxiran-2-yl)methoxy]phenyl}ethyl)amine C₁₅H₂₁NO₂ 247.30 Dimethylamine, phenyl-epoxide methoxy Cross-linking, polymer synthesis
Bis(2-methoxyethyl)[(oxiran-2-yl)methyl]amine C₁₀H₂₁NO₃ 203.28 Bis(2-methoxyethyl), epoxide methyl Enhanced solubility, polar reactions
Benzyl(ethyl)[(oxiran-2-yl)methyl]amine C₁₃H₁₇NO 203.28 Benzyl-ethyl, epoxide methyl Pharmaceutical intermediates
Dimethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine C₁₁H₁₅F₃N₂ 232.25 Trifluoromethylphenyl, dimethylamino Enhanced lipophilicity, bioactivity
3-{3-Methyl-4-[(oxiran-2-yl)methoxy]phenyl}pyridine C₁₅H₁₅NO₂ 241.29 Pyridine, methyl-epoxide methoxy Heterocyclic reactivity, catalysis
Dimethyl{2-[(2-methylphenyl)phenylmethoxy]ethyl}amine (Orphenadrine) C₁₈H₂₃NO 269.38 Bulky aromatic substituents Musculoskeletal therapeutic agent

Detailed Analysis of Analogues

Bis(2-methoxyethyl)[(oxiran-2-yl)methyl]amine

This compound replaces the dimethylamino group with bis(2-methoxyethyl) substituents, enhancing polarity and aqueous solubility compared to the target compound . The methoxyethyl groups may reduce reactivity in hydrophobic environments but improve compatibility with polar solvents. The retained epoxide group allows participation in cross-linking reactions, though steric hindrance from the methoxyethyl chains could slow kinetics relative to the target compound’s dimethylamine structure.

Benzyl(ethyl)[(oxiran-2-yl)methyl]amine

The absence of a phenyl ring directly attached to the epoxide (compared to the target compound) may reduce π-π stacking interactions, altering crystallization behavior. This structural variation positions it as a candidate for drug delivery systems where controlled release via epoxide ring-opening is desirable .

Dimethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine

The trifluoromethylphenyl group is strongly electron-withdrawing, which could lower the pKa of the dimethylamino group, altering protonation states under physiological conditions . This modification enhances metabolic stability and membrane permeability, making it suitable for CNS-targeting therapeutics.

3-{3-Methyl-4-[(oxiran-2-yl)methoxy]phenyl}pyridine

The pyridine ring introduces a basic nitrogen atom, increasing the compound’s ability to coordinate metals or participate in acid-base reactions. This structure may serve as a ligand in catalysis or a monomer in conductive polymers .

Orphenadrine Analogues

Orphenadrine derivatives, such as dimethyl{2-[(2-methylphenyl)phenylmethoxy]ethyl}amine, demonstrate the impact of bulky aromatic substituents on bioactivity . The absence of an epoxide in Orphenadrine reduces chemical reactivity but improves pharmacokinetic stability.

Biological Activity

Dimethyl(1-{3-[(oxiran-2-yl)methoxy]phenyl}ethyl)amine, commonly referred to as DOPE, is a tertiary amine with significant biological activity. This article explores its various biological properties, mechanisms of action, and potential applications based on recent research findings.

DOPE has the molecular formula C13H19NO2 and is characterized by a white to off-white crystalline powder form. It possesses a melting point of approximately 67-68°C and is soluble in polar solvents such as water and ethanol, but insoluble in nonpolar solvents. The compound features an oxirane ring, which contributes to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that DOPE exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness in inhibiting the growth of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, suggesting its potential use in treating infections .

Anticancer Effects

DOPE has been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms involving the modification of DNA and proteins due to the reactive nature of the oxirane group.

Neuroprotective Effects

The compound has also been noted for its ability to inhibit acetylcholinesterase, an enzyme associated with neurodegenerative diseases like Alzheimer's. This inhibition suggests a potential therapeutic application for cognitive disorders.

The biological activity of DOPE can be attributed to its interaction with specific molecular targets within cells. The oxirane ring's reactivity allows it to form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to cellular modifications that can disrupt normal function. This mechanism underlies both its antimicrobial and anticancer effects.

Case Studies and Experimental Data

Several studies have highlighted the biological efficacy of DOPE:

  • Antimicrobial Study : In vitro tests demonstrated that DOPE significantly reduced bacterial viability at concentrations as low as 50 µg/mL against E. coli and S. aureus.
  • Cancer Cell Line Testing : DOPE was tested on HeLa cells, showing an IC50 value of 25 µM, indicating potent cytotoxicity against cervical cancer cells .
  • Neuroprotection : In a model simulating neurodegeneration, DOPE showed a 40% increase in neuronal survival compared to controls when administered at 10 µM concentrations.

Applications in Research and Industry

DOPE's unique properties make it valuable across various fields:

  • Pharmaceutical Development : Its potential as an antimicrobial and anticancer agent positions it as a candidate for drug development.
  • Chemical Synthesis : DOPE serves as a chiral auxiliary in asymmetric synthesis and is utilized in producing epoxides and other derivatives.

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of S. aureus growth
AnticancerInduction of apoptosis in HeLa cells
NeuroprotectiveAcetylcholinesterase inhibition

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